2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide
Description
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group, an isobutyl group, and a methyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-17-12-7-6-11(4)8-13(12)18(15,16)14-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGXUXGXZIKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethoxy and isobutyl groups. One common synthetic route includes:
Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.
Substitution: The sulfonic acid group is then converted to a sulfonyl chloride using thionyl chloride.
Amidation: The sulfonyl chloride is reacted with isobutylamine to form the sulfonamide.
Alkylation: Finally, the ethoxy group is introduced via an alkylation reaction using ethyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The ethoxy and isobutyl groups can be substituted under specific conditions, such as nucleophilic substitution reactions using sodium ethoxide or other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfone derivatives, amines, and substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
2-Ethoxy-N-isobutyl-5-methylbenzenesulfonamide has been investigated for its potential as a therapeutic agent due to its structural characteristics that suggest various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro studies on various cancer cell lines have demonstrated that modifications to the sulfonamide group can enhance cytotoxic effects, suggesting a pathway for developing new anticancer agents .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example:
- Acetylcholinesterase Inhibition : There is evidence suggesting that sulfonamide derivatives can inhibit acetylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing correlations between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, highlighting the importance of structural optimization in drug design .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The study emphasized the need for further exploration into the mechanisms through which these compounds induce cell death, such as mitochondrial pathways or apoptosis .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis in bacteria.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Biological Activity
2-Ethoxy-N-isobutyl-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including structure-activity relationship (SAR) studies and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide
- Molecular Formula : C13H19NO3S
- Molecular Weight : 273.36 g/mol
Biological Activity Overview
2-Ethoxy-N-isobutyl-5-methylbenzenesulfonamide has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits potential against bacterial strains.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
- Immunomodulatory Effects : Enhances immune responses, making it a candidate for vaccine adjuvant development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory responses and immune signaling pathways.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding the relationship between the chemical structure of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide and its biological activity. Key findings include:
- Substituents on the aromatic ring significantly influence the compound's affinity for target receptors.
- The ethoxy and isobutyl groups enhance solubility and bioavailability, which are critical for effective therapeutic action.
Table 1: Summary of SAR Findings
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Ethoxy Group | Increases solubility | Enhances overall bioavailability |
| Isobutyl Group | Improves receptor binding | Critical for anti-inflammatory effects |
| Methyl Group | Modulates activity | Affects interaction with target sites |
Case Studies
Several studies have documented the biological effects of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide:
- Antimicrobial Activity :
- Anti-inflammatory Potential :
- Immunomodulatory Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-ethoxy-5-methylbenzenesulfonyl chloride with isobutylamine. Key steps include:
Sulfonylation : React the sulfonyl chloride with isobutylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity (>95%) via HPLC (C18 column, methanol/water mobile phase) and elemental analysis .
- Critical Consideration : Monitor reaction temperature to avoid decomposition of the sulfonyl chloride intermediate.
Q. Which analytical techniques are most reliable for structural confirmation of this sulfonamide?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. Key signals: ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH), isobutyl N–H (δ ~5.1 ppm, broad) .
- X-ray Crystallography : Single-crystal analysis refines bond lengths and angles. Employ SHELXL for refinement (R-factor < 0.05) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns .
Q. What solvents are suitable for solubility testing, and how should stability be assessed?
- Methodological Answer :
- Solubility : Test in methanol, DMSO, and dichloromethane (common lab solvents). Use UV-Vis spectroscopy to quantify solubility at 25°C (λ = 254 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Avoid aqueous buffers with pH > 8 to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Validate docking poses with MD simulations (GROMACS, 100 ns) .
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro IC data from analogous sulfonamides .
Q. How to resolve contradictions in reported solubility or reactivity data?
- Methodological Answer :
- Replicate Experiments : Use identical solvent batches and standardized equipment (e.g., controlled humidity chambers).
- Advanced Characterization : Employ dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers (p < 0.05 significance threshold) .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
Analog Synthesis : Vary substituents (e.g., ethoxy → methoxy, isobutyl → tert-butyl).
Activity Assays : Test analogs against target enzymes (e.g., carbonic anhydrase II) using stopped-flow CO hydration assays .
Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with inhibitory potency .
Q. How to address challenges in crystallographic refinement for this sulfonamide?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data.
- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned crystals. Use restraints for disordered ethoxy groups .
Handling and Safety
Q. What precautions are critical for safe handling in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
